molecular formula C13H12N2OS B2752489 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile CAS No. 478078-01-2

3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile

Cat. No.: B2752489
CAS No.: 478078-01-2
M. Wt: 244.31
InChI Key: NKOQXARVFSMEIA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The molecule also contains a thiophene ring, which is a five-membered ring with alternating double bonds and a sulfur atom . The presence of these rings suggests that this compound may have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the pyrrole and thiophene rings, as well as the nitrile and ketone functional groups . These groups can participate in a variety of chemical reactions and can significantly influence the physical and chemical properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the pyrrole and thiophene rings, as well as the nitrile and ketone groups, would likely make this compound relatively polar . This could influence its solubility, boiling point, melting point, and other physical properties .

Scientific Research Applications

Synthesis and Antimicrobial Applications

The compound serves as a precursor in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a thieno[2,3-b]thiophene moiety, demonstrating its utility in creating compounds with promising antimicrobial activities. This highlights its potential in contributing to the development of new antimicrobial agents (Kheder & Mabkhot, 2012).

Chemical Synthesis and Cyclizations

The compound is involved in manganese(III) acetate-mediated oxidative cyclizations with conjugated alkenes, leading to the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This application underlines its role in facilitating diverse chemical synthesis pathways and the production of heterocyclic compounds, which are crucial in drug development and other areas of chemistry (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Photochemical Reactions

In photochemistry, 3-(2-thienyl)-2,2-dimethyl-2H-azirine, a related compound, has been synthesized and studied for its ability to undergo UV irradiation-induced reactions, generating nitrile isopropylide that reacts regiospecifically with activated double bonds to yield 1-pyrrolines and 3-oxazolines. This showcases the compound's potential in photochemical applications, providing a pathway for the synthesis of complex heterocyclic structures (Pfoertner & Zell, 1980).

Progesterone Receptor Modulators

The structure of 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-3-oxopropanenitrile is similar to compounds that have been explored as progesterone receptor (PR) modulators, indicating its potential in the development of new agents for applications in female healthcare, including contraception and the treatment of diseases like fibroids and endometriosis (Fensome et al., 2008).

Synthesis of Functionalized Analogues

The compound is also instrumental in the synthesis of functionalized analogs of tricyanofuran-containing (TCF) push–pull chromophores. This application is vital for the development of novel chromophores, demonstrating the compound's versatility in the synthesis of materials with potential optical properties (Belikov et al., 2018).

Future Directions

The future directions for research on this compound could include further studies to elucidate its synthesis, reactions, mechanism of action, and physical and chemical properties. Additionally, given the biological activity of many pyrrole-containing compounds, it could be interesting to explore the potential biological activity of this compound .

Properties

IUPAC Name

3-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c1-9-3-4-10(2)15(9)13-11(6-8-17-13)12(16)5-7-14/h3-4,6,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOQXARVFSMEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=CS2)C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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